2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid

Description

IUPAC Nomenclature and Molecular Formula Analysis

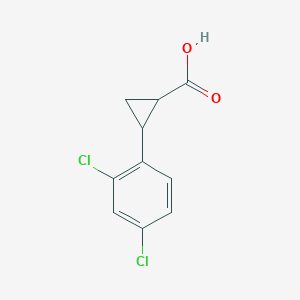

The systematic IUPAC name for this compound is 2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid , reflecting its cyclopropane backbone substituted with a carboxylic acid group at position 1 and a 2,4-dichlorophenyl group at position 2. Its molecular formula, C₁₀H₈Cl₂O₂ , corresponds to a molecular weight of 231.07 g/mol . The structural arrangement positions the dichlorophenyl moiety and carboxylic acid group on adjacent carbons of the strained cyclopropane ring (Figure 1).

Table 1: Molecular descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₈Cl₂O₂ |

| Molecular weight | 231.07 g/mol |

| Canonical SMILES | C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl |

| InChIKey | ZIYQYJURTQZRGY-UHFFFAOYSA-N |

The carboxylic acid group introduces hydrogen-bonding capacity, while the dichlorophenyl substituent contributes steric bulk and electronic effects due to chlorine’s electronegativity.

Stereochemical Configuration and Isomerism

The cyclopropane ring’s rigidity imposes distinct stereochemical constraints. While the compound lacks chiral centers in its most stable conformation, substituent orientation can lead to cis-trans isomerism depending on synthetic routes. For example, hypochlorite-mediated oxidations of cyclopropane derivatives typically retain stereochemistry, whereas transition metal catalysts (e.g., Cu²⁺) may induce scrambling.

In related dichlorophenyl cyclopropanes, the dihedral angle between the aromatic ring and cyclopropane plane ranges from 75° to 90°, influencing intermolecular interactions. Computational models suggest that steric clashes between the dichlorophenyl group and carboxylic acid moiety favor a twisted conformation , minimizing van der Waals repulsions.

Table 2: Stereochemical parameters in cyclopropane derivatives

| Compound | Dihedral Angle (°) | Isomerism Type |

|---|---|---|

| 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid | 82–85 | Cis (predicted) |

| 1-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid | 78–80 | Trans |

X-ray Crystallographic Studies of Cyclopropane Derivatives

X-ray analyses of analogous cyclopropane-carboxylic acids reveal key structural motifs. For instance, 1-hydroxycyclopropane-1-carboxylic acid adopts a conformation where the cyclopropane ring is perpendicular to the carboxyl group, with intermolecular hydrogen bonds forming centrosymmetric dimers. Similarly, cis-2-phenylcyclopropanecarboxylic acid exhibits a cyclopropane ring asymmetry (Δ = −0.045 Å) due to steric interactions between substituents.

In 2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid, the dichlorophenyl group likely induces ring puckering , as observed in derivatives with bulky substituents. The carboxylic acid group participates in O–H···O hydrogen bonds (2.6–2.7 Å), stabilizing crystal packing.

Table 3: Crystallographic data for related compounds

| Compound | Space Group | Hydrogen Bond Length (Å) |

|---|---|---|

| 1-Hydroxycyclopropane-1-carboxylic acid | P2₁/c | 2.645 |

| cis-2-Phenylcyclopropanecarboxylic acid | P2₁/n | 2.632 |

Comparative Structural Analysis with Related Dichlorophenyl Cyclopropanecarboxylates

Structural variations among dichlorophenyl cyclopropanecarboxylates significantly impact physicochemical properties:

Positional Isomerism :

Functional Group Effects :

Table 4: Structural comparison of dichlorophenyl cyclopropanecarboxylates

These structural nuances influence reactivity; 1,2-disubstituted derivatives undergo faster ring-opening reactions due to reduced steric protection of the cyclopropane.

Properties

IUPAC Name |

2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-5-1-2-6(9(12)3-5)7-4-8(7)10(13)14/h1-3,7-8H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYQYJURTQZRGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157554-61-4 | |

| Record name | 2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid typically involves the reaction of 2,4-dichlorobenzyl chloride with cyclopropanecarboxylic acid under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the carboxylate anion .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as the use of continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Decarboxylative Rearrangement to Dihydrofurans

Thermal treatment induces a concerted decarboxylation and cyclization process. At 120°C, the compound undergoes ring-opening of the cyclopropane moiety followed by rearrangement to form 2-substituted-4,5-dihydrofurans (Scheme 1). This reaction proceeds via an α-allyl-β-keto acid intermediate, as confirmed by isotopic labeling and kinetic studies .

Key Data:

| Parameter | Value/Description | Reference |

|---|---|---|

| Temperature | 120°C | |

| Yield | 72–89% (varies with substituents) | |

| Stereochemical Outcome | Retained configuration |

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions. Common reagents include:

a. Potassium Permanganate (KMnO₄)

-

Converts the –COOH group to CO₂, forming 2-(2,4-dichlorophenyl)cyclopropanol as a secondary product.

-

Typically conducted in acidic aqueous media at 60–80°C.

b. Chromium Trioxide (CrO₃)

-

Oxidizes the acid to a ketone derivative under anhydrous conditions.

Reduction Reactions

Selective reduction of functional groups is achievable with tailored reagents:

| Reagent | Target Site | Product | Conditions | Reference |

|---|---|---|---|---|

| LiAlH₄ | Carboxylic acid | 2-(2,4-Dichlorophenyl)cyclopropane methanol | Anhydrous THF, 0°C → RT | |

| H₂/Pd-C | Cyclopropane ring | Ring-opened aliphatic compound | 1 atm H₂, EtOH |

Electrophilic Aromatic Substitution

The 2,4-dichlorophenyl group participates in substitution reactions, though reactivity is moderated by electron-withdrawing Cl substituents.

Example:

-

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the meta position relative to existing substituents .

-

Sulfonation requires oleum (fuming H₂SO₄) due to low ring activation .

Acyloxylation via Radical Pathways

Photoinduced decarboxylation with cyclic diacyl peroxides (e.g., malonoyl peroxide) enables α-acyloxylation (Scheme 2). This method furnishes 1-acyloxy-2-(2,4-dichlorophenyl)cyclopropanes in 65–78% yield under mild conditions .

Optimized Conditions:

-

Solvent: CH₂Cl₂

-

Catalyst: p-TsOH (2 mol%)

-

Light Source: Visible light (450 nm)

Decarboxylation vs. Ring-Opening

The cyclopropane ring’s strain drives reactivity. Computational studies indicate that 1,3-bond cleavage dominates due to stabilization by adjacent carbonyl groups . Comparatively, non-activated cyclopropanes (e.g., 2-phenyl derivatives) require harsher conditions (>300°C) for decarboxylation .

Substituent Effects on Reactivity

Scientific Research Applications

Analytical Applications

High-Performance Liquid Chromatography (HPLC)

One of the significant applications of 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid is in analytical chemistry, particularly in the separation and analysis of compounds using HPLC. The compound can be effectively analyzed using a reverse phase HPLC method with a mobile phase consisting of acetonitrile, water, and phosphoric acid. For mass spectrometry-compatible applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separations as well as for pharmacokinetic studies .

Synthesis Applications

Microbial Synthesis

The compound can be synthesized through microbial processes involving specific microorganisms such as Arthrobacter globiformis and Bacillus species. These microorganisms facilitate the asymmetric hydrolysis of cyclopropane carboxylic acid esters to yield optically active derivatives of 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid with high optical purity. This method demonstrates significant improvements in yield compared to conventional synthesis techniques .

Biological Applications

Fungicidal Activity

Research has indicated that derivatives of 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid exhibit promising antifungal properties. Novel compounds synthesized from this structure have been screened for fungicidal activity against various fungal pathogens affecting crops. These findings suggest potential applications in agricultural practices for crop protection against fungal infections .

Case Studies

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. For example, its derivatives may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

rac-(1R,2R)-2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic Acid

- Molecular Formula : C₁₀H₈Cl₂O₂ (identical to the target compound).

- Key Difference : Chlorine substituents at the 2,6-positions of the phenyl ring instead of 2,3.

- Impact: The altered substitution pattern may reduce steric hindrance or modify electronic interactions with biological targets.

1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid

- Molecular Formula : C₁₁H₁₁ClO₂.

- Key Differences :

- Cyclobutane ring (larger ring size) instead of cyclopropane.

- Single chlorine substituent at the 4-position of the phenyl ring.

- Physical Properties : Melting point 80–82°C , higher than typical cyclopropane analogs due to reduced ring strain .

- Applications: Not explicitly stated, but cyclobutane derivatives are often explored for their conformational rigidity in medicinal chemistry.

Functional Group Modifications

1-[(2,4-Dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic Acid

- Molecular Formula: C₁₁H₉Cl₂NO₃.

- Key Difference : Replacement of the carboxylic acid hydrogen with a carbamoyl group (-CONH₂).

- Impact : Enhanced hydrogen-bonding capacity and altered solubility. This derivative is associated with pesticidal activity, though its specific applications are less documented compared to the parent compound .

2,2-Difluoro-1-phenylcyclopropane-1-carboxylic Acid

- Molecular Formula : C₁₀H₈F₂O₂.

- Key Differences :

- Fluorine atoms on the cyclopropane ring instead of chlorine on the phenyl group.

- Phenyl group lacks halogens.

Ring Size and Hybridization

1-(2,4-Dichlorophenyl)-2-phenylcycloprop-2-ene-1-carboxylic Acid

- Molecular Formula : C₁₇H₁₂Cl₂O₂.

- Key Difference : Incorporation of a cyclopropene (unsaturated cyclopropane) ring.

- Synthesis : Prepared via metal-templated assembly, indicating higher synthetic complexity compared to the saturated cyclopropane analog .

- Applications: Used in the synthesis of diazepanones and diazecanones, highlighting its utility in heterocyclic chemistry .

Data Tables

Table 1: Structural and Physical Properties Comparison

Research Findings and Implications

- Agrochemical Efficacy : The 2,4-dichloro substitution pattern is critical for pesticidal activity, as seen in cyclanilide and propiconazole derivatives . The cyclopropane ring’s strain may enhance binding to target enzymes like ACC oxidase .

- Synthetic Challenges : Cyclopropane ring formation often requires harsh conditions (e.g., reflux with thionyl chloride), whereas unsaturated analogs (e.g., cyclopropenes) demand transition-metal catalysts .

- Structure-Activity Relationships : Fluorinated or carbamoylated derivatives exhibit altered pharmacokinetic profiles, suggesting avenues for optimizing bioavailability or toxicity .

Biological Activity

2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid contains a cyclopropane ring substituted with a dichlorophenyl group, which enhances its lipophilicity and may influence its interaction with biological targets. The chemical formula is , and its molecular weight is 227.08 g/mol.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of cyclopropane derivatives, including 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid. Preliminary evaluations indicate effectiveness against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have shown significant activity against Mycobacterium abscessus and other pathogenic organisms .

Anticancer Potential

Research has highlighted the anticancer potential of cyclopropane-fused compounds. In one study, derivatives were tested on HeLa cells (human cervical adenocarcinoma), showing promising antiproliferative effects. The mechanism appears to involve mitochondrial pathways, as assessed through MTT assays measuring cell viability .

Table 1: Summary of Biological Activities

The biological activity of 2-(2,4-Dichlorophenyl)cyclopropane-1-carboxylic acid may be attributed to its ability to interact with specific biological targets. For example:

- Inhibition of Enzymatic Pathways : Some studies suggest that cyclopropane derivatives can inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.

- Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cell membranes, potentially altering membrane integrity and function.

Case Studies

- Antimicrobial Evaluation : A study conducted on a series of cyclopropane derivatives demonstrated that modifications in the dichlorophenyl substituent significantly affected antimicrobial potency against both Gram-positive and Gram-negative bacteria. The most active compounds were further investigated for their mechanisms of action .

- Anticancer Activity : Another research project focused on the synthesis and evaluation of cyclopropane-fused heterocycles showed that certain derivatives exhibited potent anticancer properties against various cancer cell lines. The study utilized flow cytometry and apoptosis assays to elucidate the mechanisms involved .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Answer : The synthesis typically involves cyclopropanation of a dichlorophenyl-substituted precursor. For example, a [2+1] cycloaddition using dichlorocarbene generated from chloroform under strong base conditions (e.g., NaOH) with a styrene derivative may yield the cyclopropane ring. Post-synthetic hydrolysis of nitrile intermediates to carboxylic acids is critical. Reaction optimization (temperature, solvent polarity, and stoichiometry) impacts yield; for instance, using DMF as a solvent at 80°C improves cyclopropanation efficiency. Purity (>95%) is achieved via recrystallization in ethanol/water mixtures .

Q. How should researchers safely handle 2-(2,4-dichlorophenyl)cyclopropane-1-carboxylic acid in laboratory settings?

- Answer : Mandatory safety protocols include:

- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

- Waste disposal : Segregate organic waste containing halogenated byproducts and treat via incineration to prevent environmental release .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Answer :

- NMR : - and -NMR confirm cyclopropane ring geometry (e.g., δ 1.4–1.8 ppm for cyclopropane protons) and carboxylic acid proton (δ 12–13 ppm).

- IR : Strong absorption at ~1700 cm (C=O stretch) and 2500–3300 cm (broad O-H stretch).

- MS : High-resolution ESI-MS validates molecular weight (CHClO, MW 231.08) with isotopic peaks confirming chlorine presence .

Advanced Research Questions

Q. How does the electronic environment of the 2,4-dichlorophenyl group influence the reactivity of the cyclopropane-carboxylic acid moiety?

- Answer : The electron-withdrawing Cl substituents stabilize the cyclopropane ring via conjugation, reducing ring strain. Density Functional Theory (DFT) studies suggest that the dichlorophenyl group lowers the LUMO energy of the cyclopropane, enhancing susceptibility to nucleophilic attack at the carboxylic acid. This electronic effect is critical in designing derivatives for catalytic applications or supramolecular interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. inertness) often stem from:

- Purity : Impurities (e.g., unreacted nitrile intermediates) may confound assays. LC-MS purity checks are essential.

- Solubility : DMSO stock solutions >10 mM can precipitate in aqueous buffers, reducing effective concentration. Use co-solvents (e.g., PEG-400) for in vitro studies.

- Structural analogs : Compare activity with 2-(3-chlorophenyl)cyclopropane-1-carboxylic acid (CAS 91552-11-3) to isolate substituent effects .

Q. How can computational modeling guide the design of derivatives targeting specific protein binding sites?

- Answer : Molecular docking (AutoDock Vina) and MD simulations predict binding modes. Key steps:

Receptor preparation : Use PDB structures (e.g., CYP450 enzymes) with active site grids.

Ligand optimization : Introduce substituents (e.g., methyl groups at C3) to enhance hydrophobic interactions.

Free energy calculations : MM-GBSA quantifies binding affinity changes. For example, a 2-methyl derivative showed ΔG improvement of -2.3 kcal/mol compared to the parent compound .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.